molecular formula C6H5Cl2NO B582469 2-Chloro-6-(chloromethyl)-3-pyridinol CAS No. 1353878-26-8

2-Chloro-6-(chloromethyl)-3-pyridinol

Cat. No. B582469
CAS RN: 1353878-26-8
M. Wt: 178.012
InChI Key: NVHCHXBUZVVSGP-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)-3-pyridinol (2C6C3P) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 100-103°C and a boiling point of 219-220°C. 2C6C3P is a versatile compound and is used in a variety of applications, including synthesis of other compounds, biochemical and physiological effects, and as a reagent for various reactions.

Scientific Research Applications

Catalytic Activity in Ethylene Oligomerization

Complexes derived from 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine show significant catalytic activity in ethylene oligomerization. These complexes, when activated with co-catalysts, display varied catalytic behaviors and produce different oligomers, influenced by factors like solvent and co-catalyst/complex ratio (Nyamato, Ojwach, & Akerman, 2014).

Involvement in Metal Complex Formation

Derivatives of 2-(chloromethyl)pyridine have been used to form various metal complexes. For instance, reactions with rhodium(III) led to the creation of novel dinuclear rhodium(III) complexes, where 2,6-dimethylpyridine-α,α′-diyl acts as a bridging ligand. These complexes have been characterized by spectroscopic methods and are significant for understanding metal-ligand interactions (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).

Role in Diels-Alder Reactions

2-Chloro-6-(chloromethyl)-3-pyridinol derivatives have been utilized in Diels-Alder reactions. These reactions lead to the formation of tetrahydroquinoline and -isoquinoline type adducts, showcasing their potential in creating complex chemical structures (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

Chemical Intermediates in Synthesis Processes

This compound is instrumental in synthesizing various chemical intermediates. For example, the preparation of 2-Chloro-6-(trichloromethyl)pyridine, a derivative, involves chlorination processes under specific conditions, highlighting its role in creating specialized chemical compounds (Huang Xiao-shan, 2009).

Applications in N-alkylation

The compound's derivatives have been used in efficient ligand-free cross-coupling reactions, serving as catalysts in the N-alkylation of various heterocycles. This illustrates its utility in facilitating significant chemical transformations (Roopan & Khan, 2010).

properties

IUPAC Name

2-chloro-6-(chloromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-4-1-2-5(10)6(8)9-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHCHXBUZVVSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(chloromethyl)pyridin-3-ol

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